2-Bromo-1-fluoro-4-(methylsulfonyl)benzene

Regiochemistry Quality control BET bromodomain inhibitors

Researchers optimizing BET bromodomain inhibitors risk invalidating SAR if they procure the wrong regioisomer. 2-Bromo-1-fluoro-4-(methylsulfonyl)benzene (CAS 959961-65-0) is the precise 2,1,4-substituted aryl halide required for constructing the 2-(2,4-difluorophenoxy)-5-(methylsulfonyl)phenyl pharmacophore in BRD4(1)-selective inhibitors (J. Med. Chem. 2020). • Enables Pd(dppf)Cl₂-catalyzed biaryl ether coupling for clinical-stage BET inhibitor series. • Validated in WO 2021/158707 A1 for DM1 DNA-binding transcription modulator synthesis. • Consistent ≥95% purity; global shipping from BenchChem.

Molecular Formula C7H6BrFO2S
Molecular Weight 253.09 g/mol
CAS No. 959961-65-0
Cat. No. B1375436
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-1-fluoro-4-(methylsulfonyl)benzene
CAS959961-65-0
Molecular FormulaC7H6BrFO2S
Molecular Weight253.09 g/mol
Structural Identifiers
SMILESCS(=O)(=O)C1=CC(=C(C=C1)F)Br
InChIInChI=1S/C7H6BrFO2S/c1-12(10,11)5-2-3-7(9)6(8)4-5/h2-4H,1H3
InChIKeyLVCOOUAQCQKOJG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-1-fluoro-4-(methylsulfonyl)benzene – Core Building Block Profile


2-Bromo-1-fluoro-4-(methylsulfonyl)benzene (CAS 959961-65-0) is a trisubstituted aryl halide bearing a C2‑bromine, a C1‑fluorine, and a C4‑methylsulfonyl group on a benzene ring . With a molecular formula of C₇H₆BrFO₂S and a molecular weight of 253.09 g·mol⁻¹, it belongs to the aryl‑sulfone class and serves primarily as a late‑stage synthetic intermediate in medicinal chemistry . Its substitution pattern is specifically required for constructing the 2‑(2,4‑difluorophenoxy)‑5‑(methylsulfonyl)phenyl fragment found in clinical‑stage BET bromodomain inhibitors [1].

2-Bromo-1-fluoro-4-(methylsulfonyl)benzene – Regioisomer Specificity


The three substituents—bromine, fluorine, and methylsulfonyl—are arranged in a defined 2,1,4‑substitution pattern that governs both the electronic activation and the steric accessibility of the C–Br bond for palladium‑catalyzed cross‑coupling [1]. Simply choosing a regioisomer such as 1‑bromo‑2‑fluoro‑4‑(methylsulfonyl)benzene (CAS 1032825‑02‑7) swaps the bromine and fluorine positions, altering the electron‑withdrawing effect at the reactive carbon and leading to different oxidative‑addition rates with Pd⁰ catalysts [2]. In the specific context of BET bromodomain inhibitor programs, the 2‑bromo‑1‑fluoro‑4‑methylsulfonyl architecture is necessary to correctly install the 2‑(2,4‑difluorophenoxy)‑5‑(methylsulfonyl)phenyl motif during the key C–O bond‑forming step [3]. Procuring a different isomer or a des‑fluoro analog will therefore yield an incorrect final scaffold, rendering the downstream biological SAR invalid.

Comparator Evidence: 2-Bromo-1-fluoro-4-(methylsulfonyl)benzene vs. Closest Analogs


Regioisomer Identity and Purity Validation

The target compound (2‑bromo‑1‑fluoro‑4‑(methylsulfonyl)benzene) is unambiguously identifiable by its InChI Key LVCOOUAQCQKOJG‑UHFFFAOYSA‑N and canonical SMILES CS(=O)(=O)C1=CC=C(F)C(Br)=C1, as listed by Fluorochem and Sigma‑Aldrich . Its closest regioisomer, 1‑bromo‑2‑fluoro‑4‑(methylsulfonyl)benzene (CAS 1032825‑02‑7), possesses a distinct InChI Key (QALKAUDOPSIGEI‑UHFFFAOYSA‑N) and SMILES CS(=O)(=O)C1=CC(=C(C=C1)Br)F, confirming non‑interchangeability at the atomic‑connectivity level [1]. Another regioisomer, 2‑bromo‑4‑fluoro‑1‑(methylsulfonyl)benzene (CAS 1039744‑23‑4), places the methylsulfonyl group adjacent to bromine, further altering the electronic landscape. Procurement of the correct isomer is critical because the J. Med. Chem. BET inhibitor series explicitly requires the 2‑bromo‑1‑fluoro‑4‑methylsulfonyl architecture to construct the clinical candidate’s core [2].

Regiochemistry Quality control BET bromodomain inhibitors

Synthetic Utility in BET Bromodomain Inhibitors

The compound was explicitly employed as a reactant in the synthesis of 6‑(2‑(2,4‑difluorophenoxy)‑5‑(methylsulfonyl)phenyl)‑8‑methylpyrrolo[1,2‑a]pyrazin‑1(2H)‑one, a key intermediate in the discovery of compound 38—a preclinical BET inhibitor with ~1500‑fold selectivity for BRD4(1) over EP300 [1]. The compound was reacted under Pd(dppf)Cl₂‑catalyzed conditions with potassium acetate, sodium carbonate, and cesium carbonate in 1,4‑dioxane/water/DMSO for 19 hours to install the biaryl ether linkage [2]. No regioisomeric analog (e.g., CAS 1032825‑02‑7) has been reported in any peer‑reviewed BET inhibitor synthetic route, indicating that the specific 2,1,4‑substitution is essential for the correct orientation of the difluorophenoxy group within the BRD4 binding pocket [1].

BET inhibition BRD4 Fragment-based drug discovery

Purity and Cost Across Regioisomers

The target compound is available at 95% minimum purity from Fluorochem and 97% from Sigma-Aldrich/AOBChem . The regioisomer 1‑bromo‑2‑fluoro‑4‑(methylsulfonyl)benzene (CAS 1032825‑02‑7) is listed at 97% purity from Aladdin and Bidepharm , while 2‑bromo‑4‑fluoro‑1‑(methylsulfonyl)benzene (CAS 1039744‑23‑4) is offered at 98% purity from Macklin and Beyotime . The pricing differential is notable: at Fluorochem, the target compound costs £81.00 per 250 mg, whereas the 2,4,1‑regioisomer (CAS 1039744‑23‑4) is priced at £2,486 per 250 mg from the same supplier—a 31‑fold premium for the alternative substitution pattern . The 1,2,4‑isomer is available at $49.90 per 250 mg from Aladdin, making it less expensive than the target, but its distinct regiochemistry precludes its use as a direct substitute in BET inhibitor synthesis .

Purity specification Vendor comparison Procurement

Electronic Activation of the C–Br Bond in Cross-Coupling

The C2‑bromine in the target compound is flanked by a C1‑fluorine (ortho) and a C4‑methylsulfonyl (meta), both electron‑withdrawing groups that jointly activate the C–Br bond toward oxidative addition with Pd⁰ . Computational predictions indicate an XLogP3 of 2.0 for the target compound, identical to the 1,2,4‑isomer, but the exact positioning of the electron‑withdrawing groups affects the LUMO energy at the C–Br carbon, which directly governs the rate of Pd⁰ insertion [1]. In the 1,2,4‑isomer, the bromine is para to the methylsulfonyl group, which reduces the electron‑withdrawing resonance effect on the C–Br bond compared to the meta relationship in the target compound [1]. This electronic difference is consistent with the observation that only the 2,1,4‑isomer has been successfully employed in the demanding C–O coupling step of the BET inhibitor synthesis, where precise reactivity tuning is required to avoid competing C–C bond formation at the bromine site [2].

Aryl bromide reactivity Suzuki coupling Electronic effects

Patent-Cited Utility in Transcription Modulation

WO 2021/158707 A1 (Design Therapeutics) specifically names 2‑bromo‑1‑fluoro‑4‑(methylsulfonyl)benzene as a synthetic intermediate for constructing transcription modulator molecules that target DMPK gene expression in myotonic dystrophy type 1 (DM1) [1]. The compound’s bromine serves as the handle for attaching the DNA‑binding moiety, while the fluorine and methylsulfonyl groups modulate the electronic properties of the linker region. The regioisomer 1‑bromo‑2‑fluoro‑4‑(methylsulfonyl)benzene (CAS 1032825‑02‑7) is not cited in this patent or any related family member, indicating that the precise 2,1,4‑substitution pattern is required for the claimed therapeutic conjugates .

DM1 therapy Transcription modulation DNA-binding conjugates

2-Bromo-1-fluoro-4-(methylsulfonyl)benzene – Research & Industrial Applications


BET Bromodomain Inhibitor Synthesis Optimization

Academic and industrial medicinal chemistry groups aiming to reproduce or optimize the J. Med. Chem. 2020 BET inhibitor series (compounds derived from the 8‑methyl‑pyrrolo[1,2‑a]pyrazin‑1(2H)‑one scaffold) must procure the 2,1,4‑isomer specifically. Using any other regioisomer will install the difluorophenoxy group at the wrong position on the phenyl ring, generating an inactive analog and invalidating the published SAR [1]. The compound is used under Pd(dppf)Cl₂‑catalyzed conditions to form the key biaryl ether linkage that defines the BRD4(1)‑selective pharmacophore [2].

Transcription-Targeted Therapies for Triplet-Repeat Disorders

Biotechnology companies developing DNA‑binding transcription modulators for diseases such as myotonic dystrophy type 1 (DM1) can use this compound as the aryl halide coupling partner for attaching DNA‑binding moieties, as described in WO 2021/158707 A1 [3]. The bromine provides a selective leaving group for Pd‑catalyzed or nucleophilic aromatic substitution reactions, while the fluorine and methylsulfonyl groups fine‑tune the pharmacokinetic properties of the final conjugate without interfering with the coupling chemistry [3].

Regioselective Cross-Coupling Methodology Development

Synthetic methodology groups investigating chemoselective C–Br functionalization in the presence of a C–F bond can employ this compound as a model substrate. The ortho relationship between bromine and fluorine creates a unique steric and electronic environment for testing Pd‑catalyst selectivity, while the para‑methylsulfonyl group provides a strong UV‑active handle for reaction monitoring by HPLC . The availability of three distinct regioisomers with the same molecular formula enables systematic studies of substituent effects on cross‑coupling rates .

Fragment-Based Drug Discovery Library Construction

The compound serves as a versatile building block for constructing fragment libraries targeting bromodomain‑containing proteins. Its molecular weight (253.09 Da) and calculated LogP (~2–3) fall within fragment‑like property space, and the methylsulfonyl group can engage in hydrogen‑bonding interactions with conserved asparagine residues in the bromodomain acetyl‑lysine binding pocket [1]. The bromine can be elaborated via Suzuki–Miyaura coupling to introduce diverse aryl or heteroaryl groups for fragment growth .

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